molecular formula C9H10N4S B187106 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 57295-67-7

4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No. B187106
CAS RN: 57295-67-7
M. Wt: 206.27 g/mol
InChI Key: SLVPRJSDSOWVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine, also known as MMTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMTP is a heterocyclic compound that consists of a pyridine ring and a triazole ring, with a methylthio group and a methyl group attached to the triazole ring.

Mechanism Of Action

The mechanism of action of 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has also been shown to inhibit the activity of DNA topoisomerases, which are involved in the replication and transcription of DNA.

Biochemical And Physiological Effects

4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has also been found to inhibit the growth of various bacterial and fungal strains. In vivo studies have shown that 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can reduce tumor growth in mice and increase the survival rate of mice with bacterial infections.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine in lab experiments is its versatility in various fields. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can be used in medicinal chemistry, agriculture, and material science research. Another advantage is its relatively simple synthesis method. However, one limitation of using 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine in lab experiments is its potential toxicity. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to be toxic to some cell lines and organisms at high concentrations.

Future Directions

There are many future directions for 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine research. In medicinal chemistry, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be further studied for its potential as an anticancer drug. In agriculture, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be studied for its potential as a herbicide that is safe for the environment. In material science, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be investigated for its potential use in organic electronics and optoelectronics. Additionally, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be studied for its potential as a therapeutic agent for various diseases, such as bacterial infections and fungal infections.

Scientific Research Applications

4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to exhibit antifungal, antibacterial, and anticancer activities. In agriculture, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been investigated for its potential use in organic electronics and optoelectronics.

properties

CAS RN

57295-67-7

Product Name

4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C9H10N4S/c1-13-8(11-12-9(13)14-2)7-3-5-10-6-4-7/h3-6H,1-2H3

InChI Key

SLVPRJSDSOWVHT-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SC)C2=CC=NC=C2

Canonical SMILES

CN1C(=NN=C1SC)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-Methyl-5-pyridin-4-yl-2,4-dihydro-[1,2,4]triazole-3-thione (1000 mg, 5.20 mmol) in 1M sodium hydroxide (10 mL), added a solution of iodomethane (0.52 mL, 8.32 mmol) in ethanol (3 mL). Stirred at RT overnight. Extracted into 200 mL dichloromethane and washed with brine (50 mL). Dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to yield title compound (1.00 g, 94% yield). 1H-NMR (CDCl3) δ (ppm): 8.81 (d, 2H), 7.62 (d, 2H), 3.68 (s, 3H), 2.82 (s, 3H).
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

A mixture of 2,4-dihydro-4-methy-5-(4-pyridyl)-3H-1,2,4-triazole-3-thione (4.19 g, 2.18×10-2 mole), K2CO3 (3.01 g, 2.18×10-2 mole), methyl iodide (1.5 ml, 2.4×10-2 mole), and acetone (65 ml) was stirred and warmed to reflux. After refluxing overnight, the solvent was evaporated at reduced pressure and the concentrate was treated with water. The aqueous mixture was extracted with EtOAc three times. The EtOAc extracts were combined, washed with saturated aqueous NaCl, and dried over anhydrous Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure to yield the desired product.
Quantity
4.19 g
Type
reactant
Reaction Step One
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mechanically stirred and cooled (9° C.) suspension of 4-methyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione (267 g) and methyl iodide (197.7 g) in acetone (2.6 L), was added a solution of sodium hydroxide (54 g in 600 mL of water) at such a rate (ca. 20 mL/min) as to maintain the temperature between 10 and 15° C. Another portion of water (50 mL) was then added and the temperature was allowed to come to 21 to 24° C. After another 2 h, the acetone was distilled off from the reaction mixture in vacuo (water-bath kept at 30° C.). Another portion of water (750 mL) was then added before cooling (17 to 18° C.) and collection of the formed precipitate by filtration. This solid was then washed with water (2×1 L) before drying at 100 mbar under a gentle stream of air for 3 days to yield 235 g of the title compound as a white powder. 1H NMR (DMSO-d6): 2.7 (s, 3H), 3.6 (s, 3H), 7.7 (m, 2H), 8.8 (d, 2H).
Quantity
267 g
Type
reactant
Reaction Step One
Quantity
197.7 g
Type
reactant
Reaction Step One
Quantity
2.6 L
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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